Cas no 162088-92-8 (2??-Nitrophenyl 2,2?,3,3?,4?-Penta-O-acetyl-beta-D-xylobioside)
162088-92-8 structure
Product Name:2??-Nitrophenyl 2,2?,3,3?,4?-Penta-O-acetyl-beta-D-xylobioside
Numéro CAS:162088-92-8
Le MF:C26H31NO16
Mégawatts:613.521449327469
CID:109895
PubChem ID:71307117
Update Time:2025-04-18
2??-Nitrophenyl 2,2?,3,3?,4?-Penta-O-acetyl-beta-D-xylobioside Propriétés chimiques et physiques
Nom et identifiant
-
- b-D-Xylopyranoside, 2-nitrophenyl4-O-(2,3,4-tri-O-acetyl-b-D-xylopyranosyl)-, 2,3-diacetate
- 2-Nitrophenyl2,2',3,3',4'-penta-O-acetyl-b-D-xylobioside
- 2’’-Nitrophenyl 2,2’
- 2’’-NITROPHENYL 2,2’,3,3’,4’-PENTA-O-ACETYL-B-D-XYLOBIOSIDE
- 2’’-Nitrophenyl 2,2’,3,3’,4’-Penta-O-acetyl-β-D-xylobioside
- 2''-Nitrophenyl 2,2',3,3',4'-Penta-O-acetyl-β-D-xylobioside
- [(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl] acetate
- 2-Nitrophenyl 4-O-(2,3,4-tri-O-acetyl-β-D-xylopyranosyl)-β-D-xylopyranoside 2,3-Diacetate
- 2-Nitrophenyl 4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside 2,3-diacetate
- 2''-Nitrophenyl 2,2',3,3',4'-Penta-O-acetyl-?-D-xylobioside
- 2''-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-beta-D-xylobioside
- 162088-92-8
- A-D-xylobioside
- DTXSID00745383
- 2-Nitrophenyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside
- W-201472
- 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-b-D-xylobioside
- 2 inverted exclamation mark inverted exclamation mark -Nitrophenyl 2,2 inverted exclamation mark ,3,3 inverted exclamation mark ,4 inverted exclamation mark -Penta-O-acetyl-
- (2S,3R,4S,5R)-2-(((3R,4S,5R,6S)-4,5-Diacetoxy-6-(2-nitrophenoxy)tetrahydro-2H-pyran-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 2??-Nitrophenyl 2,2?,3,3?,4?-Penta-O-acetyl-beta-D-xylobioside
-
- Piscine à noyau: 1S/C26H31NO16/c1-12(28)37-19-10-35-26(23(40-15(4)31)21(19)38-13(2)29)43-20-11-36-25(24(41-16(5)32)22(20)39-14(3)30)42-18-9-7-6-8-17(18)27(33)34/h6-9,19-26H,10-11H2,1-5H3/t19-,20-,21+,22+,23-,24-,25+,26+/m1/s1
- La clé Inchi: NEQWPHZHKFBKPE-FVWBIGPJSA-N
- Sourire: O([C@H]1[C@@H]([C@H]([C@@H](CO1)OC(C)=O)OC(C)=O)OC(C)=O)[C@@H]1CO[C@H]([C@@H]([C@H]1OC(C)=O)OC(C)=O)OC1C=CC=CC=1[N+](=O)[O-]
Propriétés calculées
- Qualité précise: 613.16400
- Masse isotopique unique: 613.16428390g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 16
- Comptage des atomes lourds: 43
- Nombre de liaisons rotatives: 14
- Complexité: 1040
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1
- Surface topologique des pôles: 214Ų
Propriétés expérimentales
- Dense: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Très légèrement soluble (0,12 G / l) (25 ºC),
- Le PSA: 214.24000
- Le LogP: 1.25310
2??-Nitrophenyl 2,2?,3,3?,4?-Penta-O-acetyl-beta-D-xylobioside PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | N504455-1mg |
2??-Nitrophenyl 2,2?,3,3?,4?-Penta-O-acetyl-beta-D-xylobioside |
162088-92-8 | 1mg |
$69.00 | 2023-05-17 | ||
| TRC | N504455-2mg |
2??-Nitrophenyl 2,2?,3,3?,4?-Penta-O-acetyl-beta-D-xylobioside |
162088-92-8 | 2mg |
$104.00 | 2023-05-17 | ||
| TRC | N504455-5mg |
2??-Nitrophenyl 2,2?,3,3?,4?-Penta-O-acetyl-beta-D-xylobioside |
162088-92-8 | 5mg |
$201.00 | 2023-05-17 | ||
| TRC | N504455-50mg |
2??-Nitrophenyl 2,2?,3,3?,4?-Penta-O-acetyl-beta-D-xylobioside |
162088-92-8 | 50mg |
$1596.00 | 2023-05-17 | ||
| Biosynth | EN06793-1 mg |
2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-b-D-xylobioside |
162088-92-8 | 1mg |
$114.58 | 2023-01-05 | ||
| Biosynth | EN06793-2 mg |
2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-b-D-xylobioside |
162088-92-8 | 2mg |
$191.04 | 2023-01-05 | ||
| Biosynth | EN06793-5 mg |
2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-b-D-xylobioside |
162088-92-8 | 5mg |
$318.25 | 2023-01-05 |
2??-Nitrophenyl 2,2?,3,3?,4?-Penta-O-acetyl-beta-D-xylobioside Littérature connexe
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
162088-92-8 (2??-Nitrophenyl 2,2?,3,3?,4?-Penta-O-acetyl-beta-D-xylobioside) Produits connexes
- 157956-98-4(o-Nitrophenyl-b-D-xylobioside)
- 2816-24-2(2-Nitrophenyl b-D-Glucopyranoside)
- 369-07-3(2-Nitrophenyl-beta-D-galactopyranoside)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fournisseurs recommandés
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
烟台朗裕新材料科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot